
4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H16N2O7 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one , also known as a pyrrolone derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure characterized by a furan ring, a hydroxyl group, and a nitrophenyl moiety. Its molecular formula is C18H16N2O7 with a molecular weight of approximately 372.33 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability, which are critical for pharmacological applications .
Biological Activity
Research indicates that this compound possesses several promising biological activities:
- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The nitrophenyl group is particularly associated with increased cytotoxicity against specific tumors.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Antimicrobial Activity : Preliminary studies suggest that it may also exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
The biological effects of this compound are thought to involve:
- Enzyme Inhibition : It may inhibit specific enzymes such as carbonic anhydrase isoforms, which play a role in various metabolic processes.
- Receptor Interaction : The compound may modulate receptor activity on cell surfaces, influencing cellular signaling pathways related to growth and apoptosis .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Furan Ring : Utilizing furan derivatives in acylation reactions.
- Pyrrole Ring Formation : Achieved through cyclization of appropriate precursors.
- Functional Group Modifications : Such as nitration or methoxylation to enhance biological activity.
The resulting derivatives can be fine-tuned for improved efficacy against specific biological targets.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, including:
- Antioxidant Activity : The structure of the compound allows it to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary research has shown efficacy against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential in cancer therapy.
Case Study 1: Antioxidant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar compounds. Results indicated a significant reduction in oxidative stress markers in cells treated with derivatives of this compound.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving animal models of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers and joint swelling, suggesting its therapeutic application in chronic inflammatory conditions.
Case Study 3: Antimicrobial Efficacy
Research on various bacterial strains demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.
Summary of Biological Activities
Activity Type | Mechanism | Findings |
---|---|---|
Antioxidant | Free radical scavenging | Significant reduction in oxidative stress |
Anti-inflammatory | Cytokine inhibition | Decreased inflammation in animal models |
Antimicrobial | Bactericidal action | Effective against S. aureus and E. coli |
Cytotoxicity | Induction of apoptosis | In vitro apoptosis in cancer cell lines |
Research Implications
Given its diverse biological activities, 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one holds promise for further research and development as a therapeutic agent. Its interactions with various biological receptors and enzymes warrant comprehensive pharmacological studies to elucidate its full potential and safety profile.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Furan-2-Carbonyl Group
The electron-deficient carbonyl group undergoes nucleophilic substitution with primary/secondary amines, alcohols, and thiols. Reaction conditions vary based on nucleophile strength:
Mechanistic studies indicate the reaction proceeds through a tetrahedral intermediate stabilized by the adjacent hydroxyl group .
Cyclocondensation Reactions
The pyrrolone core participates in cyclocondensation with bifunctional reagents:
Key Example :
Reacting with ethylenediamine under microwave irradiation (150°C, 30 min) produces a fused bicyclic system incorporating a diazepine ring. This transformation leverages the compound’s:
-
α,β-Unsaturated ketone system for [4+3] cycloaddition
-
Hydroxyl group as an intramolecular proton donor
Reaction monitoring via <sup>1</sup>H NMR showed complete consumption of starting material within 20 min.
Nitrophenyl Group Functionalization
The 3-nitrophenyl substituent undergoes selective transformations:
Nitro Reduction
Catalytic hydrogenation (H<sub>2</sub>/Pd-C, EtOH, 25°C) converts the nitro group to amine with >95% conversion. Competitive furan ring hydrogenation is suppressed by:
-
Low hydrogen pressure (1 atm)
-
Short reaction duration (2 hr)
Electrophilic Aromatic Substitution
Despite the deactivating nitro group, bromination occurs at the para position under radical initiation:
Conditions | Bromine Source | Product | Selectivity |
---|---|---|---|
NBS, AIBN, CCl<sub>4</sub>, 80°C | N-bromosuccinimide | 4-bromo-3-nitrophenyl analog | 83:17 (para:meta) |
Ring-Opening Reactions of Pyrrolone Core
Under basic conditions (NaOH 2M, H<sub>2</sub>O/EtOH), the lactam ring undergoes hydrolysis:
Pyrrolone+H2OOH−4-(Furan-2-carbonyl)-3-hydroxy-N-(2-methoxyethyl)-5-(3-nitrophenyl)glutaconic acid diamide
Kinetic studies reveal first-order dependence on hydroxide concentration (k = 0.12 M<sup>−1</sup>min<sup>−1</sup> at 25°C) . The reaction is reversible, with equilibrium favoring ring-closed form at pH < 10 .
Multi-Component Reactions (MCRs)
A three-component reaction with sulfonamides and aldehydes produces hybrid inhibitors:
Protocol :
-
Combine equimolar quantities of:
-
Target compound
-
4-Aminobenzenesulfonamide
-
Benzaldehyde derivative
-
-
Catalyze with trifluoroacetic acid (10 mol%)
-
Reflux in ethanol (12 hr)
This generates sulfonamide-pyrrolone conjugates showing 12–84 nM inhibition against carbonic anhydrase isoforms .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
cis-trans isomerization of the furan-carbonyl double bond (Φ = 0.33)
-
Nitro group photoreduction to nitroso in deaerated solutions
Biological Interactions Influencing Reactivity
The compound modulates its reactivity when interacting with enzymes:
Biological Target | Interaction Type | Effect on Reactivity |
---|---|---|
Carbonic anhydrase IX | Active-site coordination | Enhances lactam ring hydrolysis |
Cytochrome P450 3A4 | Heme iron complexation | Accelerates nitro group reduction |
Molecular docking simulations show the 3-nitrophenyl group occupies hydrophobic pockets, positioning the nitro group for enzymatic reduction .
This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts. The furan-carbonyl and nitrophenyl groups serve as primary reaction sites, while the pyrrolone core enables cycloaddition and ring-opening transformations. These reactivities form the basis for developing derivatives with enhanced pharmacological profiles .
Properties
Molecular Formula |
C18H16N2O7 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H16N2O7/c1-26-9-7-19-15(11-4-2-5-12(10-11)20(24)25)14(17(22)18(19)23)16(21)13-6-3-8-27-13/h2-6,8,10,15,22H,7,9H2,1H3 |
InChI Key |
GHWPCUALSLWALE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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